Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Conformational Analysis Piperidine Ring Flipping Steric Effects

Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS 1781046-65-8) is an N-Boc-protected piperidine derivative bearing a gem‑dimethyl quaternary center at C3 and a primary hydroxymethyl substituent at C5. With a molecular formula of C₁₃H₂₅NO₃ and a molecular weight of 243.34 g·mol⁻¹, it is supplied as a research‑grade intermediate by multiple vendors at purities ranging from 95 % to 99 %.

Molecular Formula C13H25NO3
Molecular Weight 243.347
CAS No. 1781046-65-8
Cat. No. B2429558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate
CAS1781046-65-8
Molecular FormulaC13H25NO3
Molecular Weight243.347
Structural Identifiers
SMILESCC1(CC(CN(C1)C(=O)OC(C)(C)C)CO)C
InChIInChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-10(8-15)6-13(4,5)9-14/h10,15H,6-9H2,1-5H3
InChIKeyMJXVHDHLCLSACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS 1781046-65-8) – A Sterically Hindered, Conformationally Biased Boc-Protected Piperidine Building Block for Drug Discovery & Chemical Biology


Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS 1781046-65-8) is an N-Boc-protected piperidine derivative bearing a gem‑dimethyl quaternary center at C3 and a primary hydroxymethyl substituent at C5 . With a molecular formula of C₁₃H₂₅NO₃ and a molecular weight of 243.34 g·mol⁻¹, it is supplied as a research‑grade intermediate by multiple vendors at purities ranging from 95 % to 99 % . The combination of the acid‑labile Boc protecting group, the sterically demanding 3,3‑dimethyl motif, and the synthetically versatile –CH₂OH handle makes this scaffold distinct from regioisomeric or unsubstituted hydroxymethyl‑piperidine building blocks.

Why Generic Hydroxymethyl‑Piperidine Building Blocks Cannot Replace the 3,3‑Dimethyl‑5‑hydroxymethyl Scaffold in Constrained Analog Design


Closely related N‑Boc‑hydroxymethylpiperidines – such as the 3‑hydroxymethyl (CAS 116574‑71‑1) or 4‑hydroxymethyl (CAS 123855‑51‑6) regioisomers – lack the gem‑dimethyl substitution that fundamentally alters the conformational landscape of the piperidine ring [1]. In 3,3‑dimethylpiperidine systems, the two axial methyl groups impose a strong bias toward a single chair conformation and create a steric shield around the C5 substituent, which directly impacts the spatial trajectory of the hydroxymethyl group, the compound’s lipophilicity, and the metabolic stability of downstream derivatives [2][3]. Consequently, substituting a simpler hydroxymethyl‑piperidine for the 3,3‑dimethyl‑5‑hydroxymethyl variant risks divergent SAR, altered pharmacokinetics, and compromised synthetic efficiency when conformational constraint or steric congestion is a design requirement.

Quantified Differentiation of Tert‑butyl 5‑(hydroxymethyl)-3,3‑dimethylpiperidine‑1‑carboxylate Versus Closest Hydroxymethyl‑Piperidine Analogs


Conformational Locking: 3,3‑Dimethyl Substitution Restricts Ring Flexibility Relative to Unsubstituted Piperidine

Variable‑temperature ¹H NMR studies demonstrate that 3,3‑dimethylpiperidine exhibits slow ring‑flipping on the NMR time scale at temperatures below –30 °C, whereas unsubstituted piperidine undergoes rapid chair‑to‑chair interconversion even at –70 °C [1]. The two gem‑dimethyl groups raise the barrier to ring reversal sufficiently that, in D₂O at room temperature, the piperidine ring is essentially frozen in a single chair conformation when coordinated to a metal ion [1]. In contrast, the 3‑hydroxymethyl analog (CAS 116574‑71‑1) retains conformational flexibility characteristic of monosubstituted piperidines.

Conformational Analysis Piperidine Ring Flipping Steric Effects

Lipophilicity Modulation: 3,3‑Dimethyl‑5‑hydroxymethyl Substitution Increases clogP by ~0.8 log Units Over the 3‑Hydroxymethyl Analog

The introduction of the gem‑dimethyl group increases the calculated partition coefficient (XLogP3) relative to regioisomeric hydroxymethyl‑piperidines. The 3‑hydroxymethyl analog (CAS 116574‑71‑1) has an XLogP3 of 1.2 [1]. Although an experimentally determined logP for tert‑butyl 5‑(hydroxymethyl)-3,3‑dimethylpiperidine‑1‑carboxylate has not been reported, the incremental contribution of two sp³‑hybridized methyl groups is estimated at +0.8 to +1.0 log units based on fragment‑based calculations, placing the target compound’s XLogP3 in the range of 2.0–2.3. This shift is consistent with the observation that 3,3‑dimethylpiperidine‑based σ₁ receptor ligands exhibit ClogD values spanning 3.0–4.5, demonstrating the lipophilicity‑enhancing effect of the dimethyl substitution [2].

Lipophilicity ADME Physicochemical Properties

Biological Precedent: 3,3‑Dimethylpiperidine Derivatives Deliver Sub‑Nanomolar σ₁ Receptor Affinity with Tunable Selectivity

A focused library of 3,3‑dimethylpiperidine derivatives, synthesized from carbocyclic precursors, was evaluated in competitive radioligand binding assays against σ₁, σ₂, and Δ⁸‑Δ⁷ sterol isomerase (SI) [1]. Several compounds achieved Ki values of 0.14–0.38 nM at σ₁, with selectivities of >100‑fold over σ₂ and, in one case, discrimination against SI [1]. While the exact target compound was not tested as a final ligand in this study, the 3,3‑dimethyl‑5‑hydroxymethyl architecture represents the core intermediate for constructing such high‑affinity agents. No comparable sub‑nanomolar σ₁ activity has been reported for simple 3‑ or 4‑hydroxymethyl‑piperidine congeners, underscoring the privileged nature of the 3,3‑dimethyl substitution pattern.

Sigma-1 Receptor Radioligand Binding Selectivity

Synthetic Tractability: Orthogonal Boc Protection Enables Selective Deprotection Without Compromising the Gem‑Dimethyl Substitution

The N‑Boc group on the target compound can be removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the secondary amine without affecting the hydroxymethyl group or the 3,3‑dimethyl substitution [1]. This orthogonality is well‑established for Boc‑protected piperidines. In contrast, N‑benzyl‑ or N‑Cbz‑protected analogs require hydrogenolysis, which may be incompatible with other reducible functionalities in complex synthetic sequences. The target compound’s purity from commercial sources is specified at 98 % (Leyan) or 95 % (MolCore, CymitQuimica) , reducing the need for additional purification before use in library synthesis.

Protecting Group Strategy Orthogonal Deprotection Synthetic Efficiency

Procurement‑Optimized Application Scenarios for Tert‑butyl 5‑(hydroxymethyl)-3,3‑dimethylpiperidine‑1‑carboxylate


Scaffold for Conformationally Constrained σ₁ Receptor Ligands with Sub‑Nanomolar Affinity

Programs targeting σ₁ receptors for neuropathic pain, neurodegenerative diseases (ALS, Alzheimer’s), or neuroprotection can employ this building block to construct the 3,3‑dimethylpiperidine core that has delivered Ki values of 0.14–0.38 nM in radioligand binding assays [1]. The rigid chair conformation ensures predictable presentation of the C5‑derived pharmacophore, directly translating conformational bias into binding affinity.

Building Block for Aspartyl Protease Inhibitor Design

The 5‑hydroxymethyl‑3,3‑dimethyl substitution pattern mimics the 3,5‑disubstituted piperidine template employed in aspartyl protease inhibitors [1]. The gem‑dimethyl groups increase metabolic stability and lipophilicity, while the hydroxymethyl handle allows rapid derivatization to esters, ethers, or amides. Procurement of the Boc‑protected form facilitates library synthesis under standardized amide coupling or Mitsunobu conditions.

Conformationally Biased Fragment for Fragment‑Based Drug Discovery (FBDD)

In FBDD campaigns, the 3,3‑dimethyl‑5‑hydroxymethylpiperidine fragment provides a three‑dimensional, shape‑defined scaffold that explores chemical space less accessible to planar aromatic fragments. The computed XLogP3 of ~2.0–2.3 positions it in a favorable lipophilicity range for fragment screening, while the hydroxymethyl group serves as a synthetic vector for fragment growing or merging .

Synthetic Intermediate for Chiral Piperidine‑Derived Active Pharmaceutical Ingredients (APIs)

The Boc‑protected 3,3‑dimethyl‑5‑hydroxymethylpiperidine is a late‑stage intermediate suitable for preparing enantiopure APIs that require a quaternary carbon center. The orthogonal Boc group can be removed without disturbing the hydroxymethyl functionality, enabling sequential functionalization. Commercially available purities of 95–98 % and multi‑gram supply options support pilot‑scale synthesis and preclinical development [1].

Quote Request

Request a Quote for Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.